molecular formula C12H16BrNO B8168732 N-(4-Bromo-3-methoxybenzyl)-N-methylcyclopropanamine

N-(4-Bromo-3-methoxybenzyl)-N-methylcyclopropanamine

Cat. No.: B8168732
M. Wt: 270.17 g/mol
InChI Key: PXLOURHFHLGULP-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methoxybenzyl)-N-methylcyclopropanamine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methoxybenzyl)-N-methylcyclopropanamine typically involves the bromination of 3-methoxybenzyl alcohol to form 4-bromo-3-methoxybenzyl alcohol. This intermediate is then subjected to further reactions to introduce the cyclopropanamine moiety. The reaction conditions often include the use of strong bases and solvents such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methoxybenzyl)-N-methylcyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), thiols (RSH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-bromo-3-methoxybenzaldehyde, while substitution of the bromine atom with an amine can yield N-(4-amino-3-methoxybenzyl)-N-methylcyclopropanamine .

Scientific Research Applications

N-(4-Bromo-3-methoxybenzyl)-N-methylcyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methoxybenzyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-methoxybenzyl)-N-ethylethanamine
  • N-(4-Bromo-3-methoxybenzyl)-2-methylpropane-2-sulfinamide

Uniqueness

N-(4-Bromo-3-methoxybenzyl)-N-methylcyclopropanamine is unique due to the presence of the cyclopropanamine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(4-bromo-3-methoxyphenyl)methyl]-N-methylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-14(10-4-5-10)8-9-3-6-11(13)12(7-9)15-2/h3,6-7,10H,4-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLOURHFHLGULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)Br)OC)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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